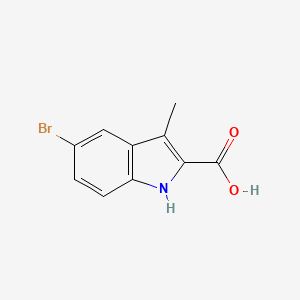
Ethyl 4-(bromomethyl)benzoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Ethyl 4-(bromomethyl)benzoate and related compounds often involves the reaction of precursors under optimized conditions to yield high product purity and efficiency. For instance, Methyl 4-(bromomethyl)benzoate was synthesized via the reaction of methyl 4-methylbenzoate with N-bromosuccinimide (NBS), achieving a yield of 90.5% under optimal conditions (Bi Yun-mei, 2012).
Molecular Structure Analysis
Understanding the molecular structure of Ethyl 4-(bromomethyl)benzoate is crucial for its application in various chemical reactions. X-ray crystallography has been a vital tool in elucidating the structure of related compounds. For example, the structure of Ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined, showcasing the importance of intramolecular and intermolecular hydrogen bonding in stabilizing the molecular structure (I. Manolov et al., 2012).
Chemical Reactions and Properties
Ethyl 4-(bromomethyl)benzoate participates in various chemical reactions, contributing to the synthesis of novel compounds. The reactivity of this compound under different conditions highlights its versatility in organic synthesis. Studies on ketene and its derivatives, involving reactions of 4-bromo-3-hydroxybutanoate and its acyl derivatives, reveal the compound's potential in generating a wide range of products (Tetsuzo Kato & H. Kimura, 1977).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Ethyl 4-(bromomethyl)benzoate has been utilized in the synthesis of new derivatives of calix(4)arene. These derivatives show potential in creating two-dimensional supramolecular structures through CH-π interactions (Wu Yang-jie, 2003).
Chemical Synthesis Optimization
- The compound has been synthesized through the reaction of methyl 4-methylbenzoate with N-bromosuccinimide. Optimal synthesis conditions have been established, achieving a high yield of 90.5% (Bi Yun-mei, 2012).
Biological Activity in Insect Development
- Ethyl 4-(bromomethyl)benzoate derivatives have shown significant biological activity as anti-juvenile hormone agents in insects. They have been effective in inducing precocious metamorphosis in the silkworm, Bombyx mori, indicating their potential in insect growth regulation (E. Kuwano et al., 2008).
Fluorescent Probing and Imaging
- A derivative of 4-(bromomethyl)benzoate has been used to develop a turn-on fluorescent probe for hydrogen sulfide (H2S). This probe demonstrated high selectivity and sensitivity, with potential applications in biological imaging (Hairong Zheng et al., 2016).
Pharmaceutical Research
- Ethyl 4-(bromomethyl)benzoate derivatives have been synthesized and evaluated for their potential as monoamine oxidase inhibitors and antiplatelet agents. These studies contribute to the development of novel therapeutics (R. S. Misra et al., 1980; Hua-Sin Chen et al., 2008).
Material Science and Polymer Chemistry
- Ethyl 4-(bromomethyl)benzoate has been used in the synthesis of liquid crystalline polymers and other novel materials. These materials exhibit unique properties such as smectogenic behavior and potential applications in liquid crystal displays and other technologies (F. Bracon et al., 2000; Shimon Ben-Shaba & A. Domb, 2006).
Safety And Hazards
Ethyl 4-(bromomethyl)benzoate is classified as Acute Tox. 4 Oral - Skin Corr. 1B. It is harmful if swallowed and causes severe skin burns and eye damage . It should be stored locked up and in a well-ventilated place .
Relevant Papers The relevant papers for Ethyl 4-(bromomethyl)benzoate are not explicitly mentioned in the search results .
Eigenschaften
IUPAC Name |
ethyl 4-(bromomethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQLMAJROCNXEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359262 | |
| Record name | Ethyl 4-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(bromomethyl)benzoate | |
CAS RN |
26496-94-6 | |
| Record name | Ethyl 4-bromomethylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26496-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 4-(bromomethyl)-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


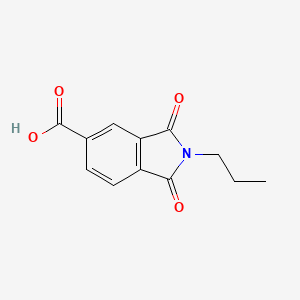
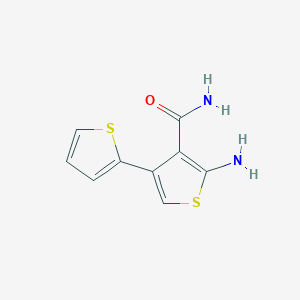

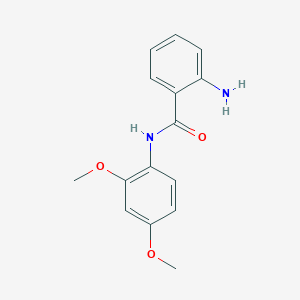
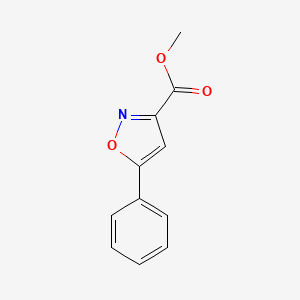

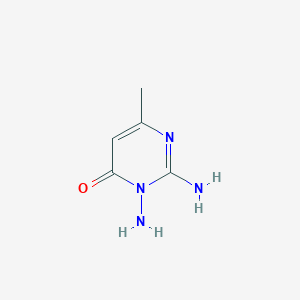
![Ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B1268663.png)
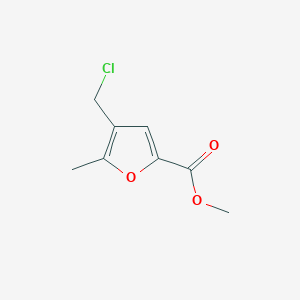
![4-allyl-5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1268669.png)
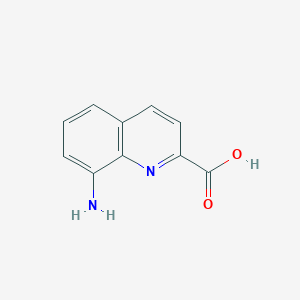

![7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1268684.png)
